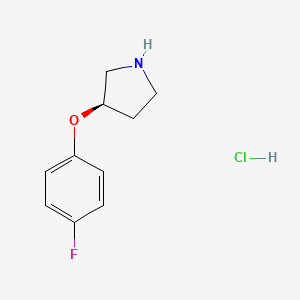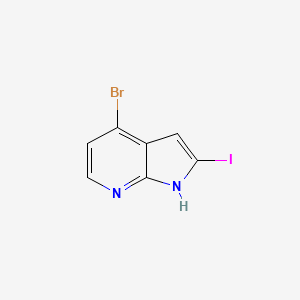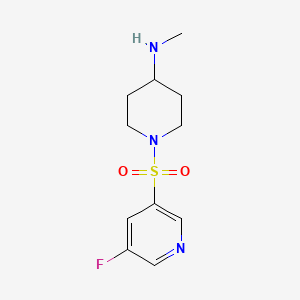
Ethyl-d5-methylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl-d5-methylamine is an isotopically labeled compound, where the hydrogen atoms in the ethyl group are replaced with deuterium (heavy hydrogen). This compound is primarily used in research settings to study reaction mechanisms and metabolic pathways due to its unique isotopic labeling.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Ethyl-d5-methylamine can be synthesized through the alkylation of deuterated ethylamine with methyl iodide. The reaction typically involves the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction conditions include maintaining a controlled temperature and using an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as distillation or crystallization to ensure the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Ethyl-d5-methylamine can undergo oxidation reactions to form corresponding oxides or amides.
Reduction: It can be reduced to form simpler amines or hydrocarbons.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides and bases (e.g., sodium hydroxide) are commonly employed.
Major Products:
Oxidation: Formation of amides or nitriles.
Reduction: Formation of simpler amines or hydrocarbons.
Substitution: Formation of substituted amines with various functional groups.
Aplicaciones Científicas De Investigación
Ethyl-d5-methylamine is extensively used in scientific research due to its isotopic labeling. Some of its applications include:
Chemistry: Used to study reaction mechanisms and kinetics by tracking the deuterium atoms.
Biology: Employed in metabolic studies to trace the incorporation and transformation of the compound in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of drugs.
Industry: Applied in the development of new materials and catalysts, where isotopic labeling helps in understanding the reaction pathways.
Mecanismo De Acción
The mechanism of action of ethyl-d5-methylamine involves its interaction with various molecular targets. The deuterium atoms in the compound provide a unique way to study these interactions without altering the chemical properties significantly. The pathways involved include nucleophilic substitution and oxidation-reduction reactions, where the compound acts as a nucleophile or an electron donor/acceptor.
Comparación Con Compuestos Similares
Methylamine: A primary amine with similar chemical properties but without isotopic labeling.
Ethylamine: Another primary amine, differing only in the presence of deuterium in ethyl-d5-methylamine.
Dimethylamine: A secondary amine with two methyl groups attached to the nitrogen atom.
Uniqueness: this compound is unique due to its isotopic labeling, which allows for detailed studies of reaction mechanisms and metabolic pathways. This isotopic labeling provides a distinct advantage in research applications, making it a valuable tool in various scientific fields.
Propiedades
IUPAC Name |
1,1,2,2,2-pentadeuterio-N-methylethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9N/c1-3-4-2/h4H,3H2,1-2H3/i1D3,3D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIWAQLJGPBVORC-WNWXXORZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])NC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
64.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-Iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde](/img/structure/B572139.png)
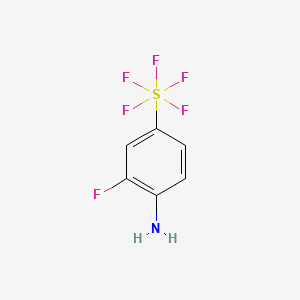
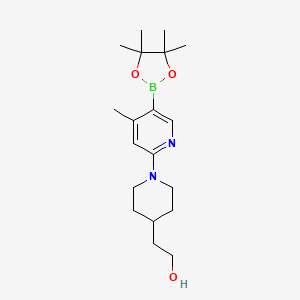


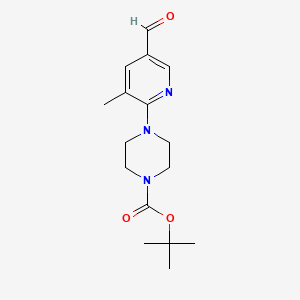

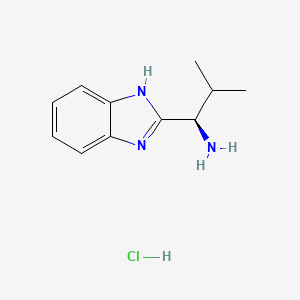
![Benzyl 1,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B572154.png)
![methyl N-{1-[3,5-bis(trifluoromethyl)phenyl]-1-oxopropan-2-yl}carbamate](/img/structure/B572156.png)
